

Application Notes and Protocols for PCMBS Inhibition of Aquaporins

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For Researchers, Scientists, and Drug Development Professionals

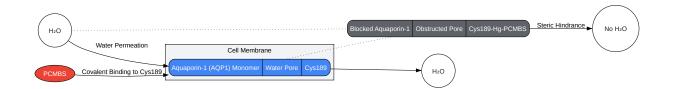
Introduction

Aquaporins (AQPs) are a family of transmembrane water channels crucial for regulating water homeostasis in various physiological processes. Their dysfunction is implicated in numerous diseases, making them a key target for therapeutic intervention. p-Chloromercuribenzene sulfonate (**PCMBS**) is a mercurial compound that acts as a potent, albeit non-specific, inhibitor of most aquaporins. Its mechanism of action involves the covalent modification of a specific cysteine residue located near the pore of the aquaporin channel, leading to steric hindrance and blockage of water permeation.[1][2] These application notes provide detailed protocols for utilizing **PCMBS** to study aquaporin function, particularly focusing on the inhibition of water permeability in cellular and reconstituted systems.

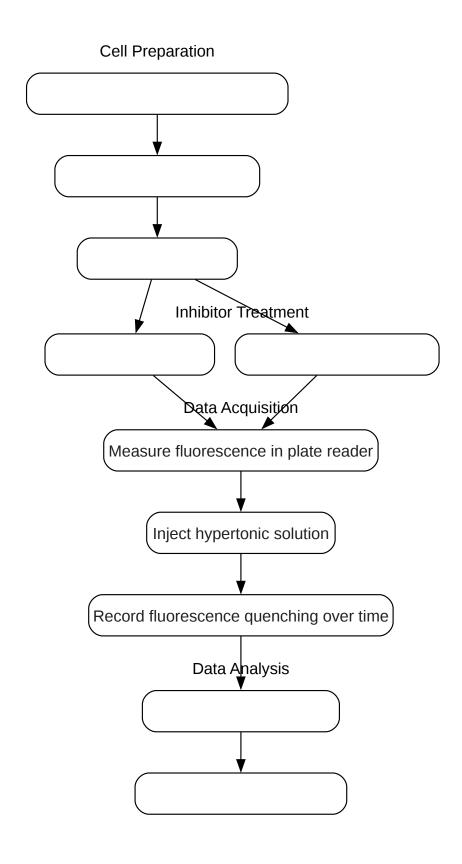
Mechanism of Action

PCMBS inhibits aquaporin water channels through a well-characterized mechanism of steric hindrance.[2] The mercury atom in PCMBS forms a covalent bond with the sulfhydryl group of a specific cysteine residue located within the channel pore. In aquaporin-1 (AQP1), this critical residue is Cysteine-189 (Cys189).[1] The binding of the bulky PCMBS molecule to this site physically obstructs the narrow water-conducting pathway, thereby preventing the passage of water molecules.[2] X-ray crystallography studies have confirmed that this inhibition occurs without significant conformational changes to the overall aquaporin structure.[2]









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References

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- 2. researchgate.net [researchgate.net]
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